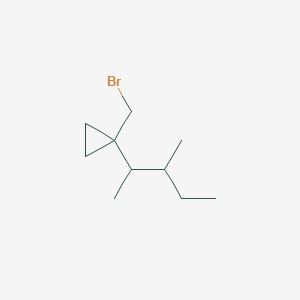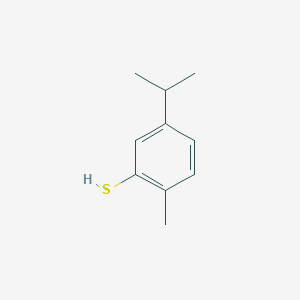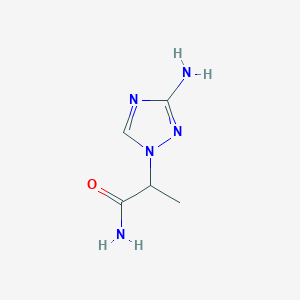
2-(3-amino-1H-1,2,4-triazol-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Amino-1H-1,2,4-triazol-1-yl)propanamide is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
準備方法
The synthesis of 2-(3-amino-1H-1,2,4-triazol-1-yl)propanamide can be achieved through several synthetic routes. One common method involves the reaction of succinic anhydride with aminoguanidine hydrochloride, followed by the introduction of various amines. The choice of pathway and sequence of reagent introduction depends on the nucleophilicity of the amine. For instance, aliphatic amines can react via nucleophilic opening of the succinimide ring and subsequent recyclization of the triazole ring under microwave irradiation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
2-(3-Amino-1H-1,2,4-triazol-1-yl)propanamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
2-(3-Amino-1H-1,2,4-triazol-1-yl)propanamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
作用機序
The mechanism by which 2-(3-amino-1H-1,2,4-triazol-1-yl)propanamide exerts its effects involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various downstream effects, depending on the enzyme and pathway involved. The compound’s triazole ring plays a crucial role in its binding affinity and specificity .
類似化合物との比較
2-(3-Amino-1H-1,2,4-triazol-1-yl)propanamide can be compared with other similar compounds, such as:
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides: These compounds share a similar triazole ring structure but differ in their substituents and overall properties.
2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol: This compound has an ethanol group instead of a propanamide group, leading to different chemical and physical properties.
The uniqueness of this compound lies in its specific structural features and the resulting chemical reactivity and biological activity.
特性
分子式 |
C5H9N5O |
|---|---|
分子量 |
155.16 g/mol |
IUPAC名 |
2-(3-amino-1,2,4-triazol-1-yl)propanamide |
InChI |
InChI=1S/C5H9N5O/c1-3(4(6)11)10-2-8-5(7)9-10/h2-3H,1H3,(H2,6,11)(H2,7,9) |
InChIキー |
OQTMLZGPVOIHCD-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)N)N1C=NC(=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


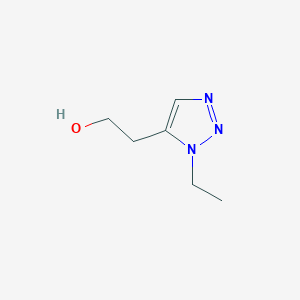
![4-Chloro-2-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}-1,3-thiazole-5-carbaldehyde](/img/structure/B13171204.png)
![Methyl 2-chloro-4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13171205.png)
![3A-(aminomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione](/img/structure/B13171212.png)
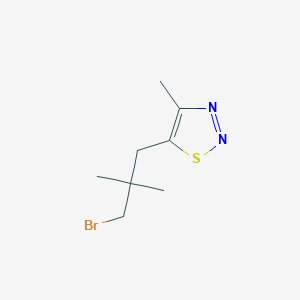
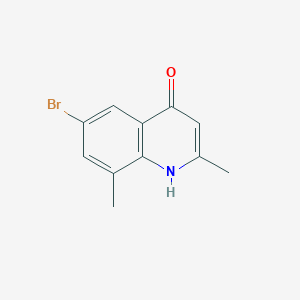
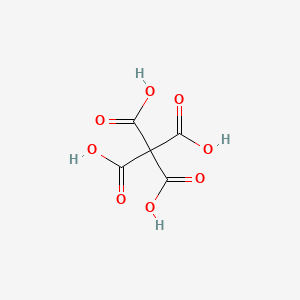


![Ethyl 6,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13171253.png)
![2-[1-(Aminomethyl)cyclopentyl]propan-2-ol](/img/structure/B13171266.png)

